2-Methyl-1-phenyl-1-butanol
Description
Significance of Chiral Alcohols in Modern Organic Synthesis
Chiral alcohols are indispensable building blocks in modern organic synthesis. Their importance lies in their ability to serve as precursors for the creation of more complex, stereochemically defined molecules. fiveable.me This control over the three-dimensional arrangement of atoms is critical in the synthesis of enantiomerically pure compounds, which are vital in pharmaceuticals, agrochemicals, and materials science. fiveable.mebohrium.com The unique properties of chiral alcohols make them valuable for generating specific molecular configurations essential for effective drug development and other chemical processes. wisdomlib.org
The synthesis of chiral alcohols can be achieved through various methods, including the reduction of prochiral ketones using biocatalysts like alcohol dehydrogenases. wisdomlib.org These biocatalytic approaches are gaining prominence as they offer a green and efficient alternative to traditional chemical methods. bohrium.com
Structural Features and Stereoisomerism of 2-Methyl-1-phenyl-1-butanol
This compound possesses a chemical structure that includes a phenyl group and a hydroxyl group attached to the first carbon of a butanol chain, with a methyl group at the second position. ontosight.ai The presence of a chiral center at the first carbon atom, which is bonded to four different substituents (a hydrogen atom, a hydroxyl group, a phenyl group, and a sec-butyl group), gives rise to stereoisomerism.
This means that this compound can exist as two different stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)- and (S)-2-Methyl-1-phenyl-1-butanol. Molecules with more than one chiral center can have up to 2^n possible stereoisomers, where 'n' is the number of chiral centers. pharmacy180.com
The specific three-dimensional arrangement, or stereochemistry, of these enantiomers can lead to different biological activities. For instance, in a study on similar chiral secondary alcohols, the (R)-(+)-enantiomers were often preferred as substrates for the enzyme hydroxysteroid sulfotransferase STa over their (S)-(-)-counterparts. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
| IUPAC Name | 2-methyl-1-phenylbutan-1-ol |
| CAS Number | 3968-86-3 |
Brief Historical Context of Aryl-Substituted Butanols in Academic Research
Research into aryl-substituted alcohols, a class that includes this compound, has a long history. Early investigations into related structures, such as phenyl-substituted cyclopropanols, were undertaken to explore fundamental concepts in organic chemistry, including electrophilic substitution and reaction mechanisms. iastate.edu
More recently, interest in aryl-substituted butanols and other similar structures has been driven by their potential as intermediates in the synthesis of fine chemicals and pharmaceuticals. google.com The development of new catalytic methods, including those using copper and manganese, for the functionalization of aryl-substituted alkenes and cyclobutanols highlights the ongoing efforts to create efficient pathways to these valuable compounds. acs.orgsioc-journal.cn The study of these molecules contributes to a deeper understanding of reaction kinetics, stereoselectivity, and the influence of substituents on chemical reactivity. whiterose.ac.uk
Structure
2D Structure
Properties
CAS No. |
3968-86-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-methyl-1-phenylbutan-1-ol |
InChI |
InChI=1S/C11H16O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-9,11-12H,3H2,1-2H3 |
InChI Key |
XYYQWQIEEXLXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 1 Phenyl 1 Butanol
Enantioselective and Diastereoselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic precursor. For 2-Methyl-1-phenyl-1-butanol, this typically involves the asymmetric reduction of its prochiral ketone precursor, 2-methyl-1-phenyl-1-propanone. Key methodologies include catalytic asymmetric hydrogenation and biocatalytic transformations.
Catalytic asymmetric hydrogenation is a powerful technique for the synthesis of chiral alcohols. nih.gov This method employs a chiral catalyst to selectively add hydrogen to one of two enantiofaces of a ketone, resulting in a high enantiomeric excess (ee) of one alcohol enantiomer. nih.gov The process is highly atom-efficient, making it an environmentally benign option for chemical synthesis. nih.gov
The efficacy of catalytic asymmetric hydrogenation relies heavily on the design of the chiral catalyst, which typically consists of a transition metal center (such as Rhodium, Ruthenium, or Iridium) and a chiral ligand. nih.govacs.org Chiral diphosphine ligands, like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are widely used. nih.gov
Ruthenium (Ru) complexes containing a chiral diphosphine and a chiral diamine ligand have demonstrated high activity and enantioselectivity in the hydrogenation of various ketones. nih.gov For sterically hindered ketones, such as the precursor to this compound, catalyst design is crucial. For instance, modifying the ligand structure can create a larger pocket for the substrate to bind, improving catalytic efficiency. nih.gov Rhodium-based catalysts have also been extensively screened and used for the asymmetric hydrogenation of various substrates, achieving high enantioselectivities. acs.org Similarly, Iridium complexes, often paired with ligands like Pfaltz-type ligands, are effective for the hydrogenation of specific ketone precursors. acs.org
| Catalyst System (Metal) | Chiral Ligand Example | Substrate Type | Typical Enantiomeric Excess (ee) |
| Ruthenium (Ru) | (S)-TolBINAP / (S,S)-DPEN | Aromatic Ketones | >95% |
| Rhodium (Rh) | (S,S)-DIOP, (R)-PROPHOS | Enamides, Acrylates | >90% |
| Iridium (Ir) | Crabtree/Pfaltz-type | Ketones | High |
The mechanism of asymmetric hydrogenation catalyzed by these metal complexes is a subject of detailed study. For Ru complexes with both diphosphine and diamine ligands, a concerted, six-membered transition state is often proposed to be the source of the high reactivity. nih.gov In this model, the metal center, the hydride, the nitrogen of the diamine ligand, and the carbonyl carbon and oxygen of the ketone substrate all participate in a coordinated cycle. The specific chirality of both the diphosphine and diamine ligands works in concert to create a highly specific chiral environment. This environment dictates which face of the ketone is accessible for hydrogenation, thereby controlling the stereochemical outcome of the reaction. nih.gov The dynamic kinetic resolution (DKR) of racemic α-substituted ketones is an efficient extension of this methodology, allowing for the synthesis of optically active alcohols with two or more adjacent stereocenters in a single step. sigmaaldrich.com
Biocatalysis has emerged as a valuable and "green" alternative for producing enantiopure chiral alcohols. tandfonline.com This approach utilizes whole microbial cells or isolated enzymes to catalyze chemical reactions with high selectivity and under mild conditions. tandfonline.comacs.org
The enantioselective reduction of prochiral ketones to chiral alcohols is frequently accomplished using enzymes known as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs). acs.orgnih.gov These enzymes facilitate the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the ketone. scispace.com An essential aspect of these biocatalytic systems is the in-situ regeneration of the expensive cofactor, which is often achieved by using a second enzyme system (e.g., glucose dehydrogenase) or by using whole cells which have their own internal regeneration mechanisms. acs.orgscispace.com
A specific example is the enantioselective bioreduction of 2-methyl-1-phenylpropan-1-one to (R)-2-methyl-1-phenylpropan-1-ol using whole cells of the biocatalyst Lactobacillus paracasei BD101. tandfonline.com This process yields the (R)-enantiomer with high yield and excellent enantiomeric excess (>99%). tandfonline.com
While biocatalysis offers high selectivity, its application can be limited by the substrate scope of the chosen enzyme. nih.gov Some enzymes exhibit high activity only for a narrow range of substrates. However, the successful bioreduction of 2-methyl-1-phenylpropan-1-one, a ketone with a branched alkyl chain, by Lactobacillus paracasei BD101 demonstrates that biocatalysts can be effective for sterically demanding substrates. tandfonline.com This finding is significant as it helps to fill a gap in the literature for the green synthesis of such chiral carbinols. tandfonline.com The development of new biocatalysts and the engineering of existing enzymes continue to expand the range of ketones that can be efficiently reduced. acs.org
| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Lactobacillus paracasei BD101 (whole cell) | 2-Methyl-1-phenylpropan-1-one | (R)-2-Methyl-1-phenyl-1-butanol | High | >99% |
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis to produce enantiomerically pure compounds. semanticscholar.orgresearchgate.net This methodology involves the temporary incorporation of a stereogenic group into a prochiral substrate to direct the stereochemical course of a subsequent reaction. nih.gov After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. semanticscholar.org
In the context of synthesizing chiral alcohols like this compound, an auxiliary can be attached to one of the precursor molecules. For instance, chiral oxazolidinones, a class of auxiliaries developed extensively by the Evans group, are widely used in asymmetric transformations such as aldol (B89426) and alkylation reactions. researchgate.net These auxiliaries, often derived from readily available and inexpensive chiral natural sources, can achieve high levels of diastereoselection in the formation of carbon-carbon bonds. researchgate.net The process generally involves creating a chiral enolate from an acyl-oxazolidinone, which then reacts with an electrophile. researchgate.net The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary from the product yields the desired enantiomerically enriched compound. semanticscholar.org
Other notable examples of chiral auxiliaries include camphor-derived structures, pseudoephedrine, and tert-butanesulfinamide, each offering unique advantages for different types of transformations. researchgate.netnih.gov
Asymmetric Grignard Additions to Carbonyl Compounds
The addition of a Grignard reagent to a carbonyl compound is a classic and powerful method for forming carbon-carbon bonds and creating tertiary alcohols. When this reaction is rendered asymmetric, it provides a direct route to enantiomerically enriched products like this compound.
Retrosynthetic Analysis for Grignard Precursors
A retrosynthetic analysis of this compound reveals two primary Grignard-based synthetic routes. The target molecule contains a quaternary stereocenter at the carbinol carbon. Disconnecting the bonds to this carbon identifies the potential carbonyl and Grignard precursors.
Route A: Disconnection between the phenyl-bearing carbon and the sec-butyl group suggests benzaldehyde (B42025) as the carbonyl precursor and a sec-butylmagnesium halide as the Grignard reagent. rsc.org
Route B: An alternative disconnection between the sec-butyl group's C1 and the phenyl group points to 2-methylbutanal as the aldehyde precursor and a phenylmagnesium halide as the Grignard reagent. rsc.org
Both routes converge on the synthesis of the target alcohol, with the choice of pathway often depending on the availability and reactivity of the starting materials.
Retrosynthetic Pathways for this compound

(Note: Image is a placeholder for a diagram illustrating the two retrosynthetic pathways described in the text.)
Stereocontrol in Grignard Reactions
Achieving high enantioselectivity in Grignard additions to carbonyls often requires the use of a chiral ligand. oup.comacs.org These ligands coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment that biases the delivery of the organometallic nucleophile to one face of the carbonyl group over the other. oup.com
A notable advancement in this area is the development of chiral ligands derived from trans-1,2-diaminocyclohexane (1,2-DACH). acs.orgrsc.org Ligands featuring biaryl groups have proven particularly effective in promoting the asymmetric addition of both alkyl and aryl Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. acs.orgrsc.org The choice of ligand and its specific substituents can be tuned to optimize the enantiomeric excess (ee) for a given substrate combination. rsc.org For example, in model reactions such as the addition of ethylmagnesium bromide to acetophenone, different ligands can produce the tertiary alcohol product with varying levels of enantioselectivity. acs.org
| Entry | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Ligand A | Toluene | 77 | 23 |
| 2 | Ligand B | Toluene | 50 | 81 |
| 3 | Ligand C | Toluene | 63 | 82 |
| 4 | Ligand D | Toluene | 70 | 87 |
Table 1: Representative data on the effect of different chiral ligands (hypothetical labels A-D based on data for different biaryl ligands) on the enantioselectivity of the Grignard addition of EtMgBr to acetophenone, a model reaction for tertiary alcohol synthesis. Data adapted from studies on 1,2-DACH derived ligands. acs.org
The reaction mechanism can be sensitive to factors like solvent and temperature, and controlling the regioselectivity (1,2-addition vs. 1,4-addition) is critical when using α,β-unsaturated carbonyl compounds. oup.com
Diastereomeric Synthesis and Resolution Strategies
When direct asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture is a common alternative. This involves separating the enantiomers, often by converting them into diastereomers which possess different physical properties.
Classical Resolution Techniques
Classical resolution is a well-established method for separating enantiomers from a racemic mixture. mdpi.com The core principle involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts or esters. libretexts.org Because diastereomers have distinct physical properties, they can be separated by conventional techniques like fractional crystallization. libretexts.org
For a racemic alcohol like this compound, a common strategy is to react it with an enantiomerically pure chiral carboxylic acid, such as (+)-tartaric acid or (-)-mandelic acid, to form diastereomeric esters. libretexts.org One of the diastereomeric esters will typically be less soluble in a given solvent and will crystallize out of the solution, allowing for its separation by filtration. rsc.org The progress of the resolution can be monitored by measuring the optical rotation of the crystallized material until it reaches a constant value. libretexts.org Once a pure diastereomer has been isolated, the ester bond is cleaved (e.g., by hydrolysis) to release the enantiomerically pure alcohol and recover the chiral resolving agent. libretexts.orgtcichemicals.com
Chromatographic Enantioseparation
Chromatographic methods offer a powerful and widely used alternative for separating enantiomers, either directly or indirectly.
Direct separation is achieved using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP). tandfonline.com These stationary phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times and thus separation. tandfonline.com For tertiary phenyl alcohols, polysaccharide-based CSPs, such as those sold under the Chiralpak® brand (e.g., AD-H, OD-H), are often effective. acs.org The separation of structurally related compounds has been demonstrated using these columns with mobile phases typically consisting of hexane (B92381) and isopropanol (B130326) mixtures. acs.org
Indirect separation involves derivatizing the racemic alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. tcichemicals.comthieme-connect.de This diastereomeric mixture can then be separated on a standard, achiral silica (B1680970) gel column using conventional HPLC. tcichemicals.com After the diastereomers are separated, the chiral tag is chemically removed to yield the individual, pure enantiomers of the alcohol. tcichemicals.com This method is advantageous as it does not require a specialized and often expensive chiral column. tcichemicals.com
| Compound Class | Column | Mobile Phase | Detection | Reference |
| Tertiary Phenyl Alcohols | Chiralpak AD-H | Hexane:IPA (99.5:0.5) | UV (220 nm) | acs.org |
| Tertiary Phenyl Alcohols | Chiralpak OD-H | Hexane:IPA (95:5) | UV (220 nm) | acs.org |
| 2-Methyl-1-butanol (B89646) | Permethylated β-CD (GC) | N/A (GC) | N/A (GC) | oup.com |
Table 2: Examples of chromatographic conditions used for the enantioseparation of tertiary phenyl alcohols and related structures.
Novel and Emerging Synthetic Pathways
The synthesis of complex chiral molecules such as this compound has been significantly advanced by the development of novel and highly selective catalytic methods. These emerging pathways offer improvements in efficiency, stereocontrol, and sustainability over classical synthetic routes. Key areas of innovation include transition metal-catalyzed coupling reactions, the rise of metal-free organocatalytic approaches, and the overarching integration of green chemistry principles to minimize environmental impact.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Zirconium)
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon bonds, a fundamental process in the construction of organic molecules. eie.grthermofisher.com These reactions, pioneered by Nobel laureates Suzuki, Heck, and Negishi, have become indispensable tools in modern organic synthesis. thermofisher.com
Palladium: Palladium complexes are among the most widely used catalysts for cross-coupling reactions due to their high efficiency and functional group tolerance. eie.gr While a direct one-step synthesis of this compound via a named palladium-catalyzed reaction is not commonly documented, these catalysts are instrumental in assembling the core structure through multi-step sequences. For instance, a process could involve the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide (Suzuki reaction) to form a key intermediate, which is then further elaborated to the final alcohol. thermofisher.com
Advanced palladium-catalyzed processes, such as the carbopalladation of alkynes, showcase the novel strategies being developed. acs.org In related syntheses, a palladium(0) catalyst can add to a carbon-carbon triple bond, creating a vinyl-palladium intermediate that can undergo subsequent transformations. acs.org This type of mechanistic pathway allows for the construction of complex molecular architectures under relatively mild conditions. acs.org
Zirconium: Zirconium-based catalysts have emerged as a frontier in asymmetric synthesis, particularly for the carbometalation of unactivated alkenes—a historically formidable challenge. rushim.ruresearchgate.net A significant breakthrough in this area is the Zirconium-catalyzed Asymmetric Carbo-Alumination (ZACA) reaction. researchgate.netlookchem.com This methodology facilitates the addition of an organoaluminum reagent across a carbon-carbon double bond with high regio- and enantioselectivity. researchgate.net The ZACA reaction, often followed by an oxidation step, provides a highly efficient and selective route to chiral alcohols. lookchem.com The synergy of ZACA with enzymatic processes, such as lipase-catalyzed acetylation, has further expanded its applicability, making it a satisfactory method for producing a wide range of 2-methyl-1-alkanols. lookchem.com
| Catalyst System | Reaction Type | Key Features | Relevance to Synthesis |
|---|---|---|---|
| Palladium(0) Complexes (e.g., Pd(OAc)₂, PPh₃) | Cross-Coupling (e.g., Suzuki, Heck, Negishi) / Carbopalladation | High efficiency for C-C bond formation; tolerance of various functional groups. eie.grthermofisher.comacs.org | Used to assemble the carbon skeleton of the target molecule or its precursors. thermofisher.com |
| Chiral Zirconocene Dichloride / Methylaluminoxane (MAO) | Asymmetric Carbo-Alumination (ZACA) | Enables catalytic asymmetric carbometalation of unactivated alkenes. researchgate.netlookchem.com Provides high enantioselectivity for chiral alcohol synthesis. lookchem.com | Offers a direct and highly stereocontrolled pathway to chiral 2-methyl substituted alcohols from simple alkenes. lookchem.com |
Organocatalytic Approaches
Organocatalysis has rapidly become a third pillar of catalysis, alongside metal and enzyme catalysis. This field utilizes small, metal-free organic molecules to catalyze chemical transformations, often with high stereoselectivity. uni-giessen.de This approach is a cornerstone of green chemistry, as it circumvents the use of often toxic or expensive heavy metals. uni-giessen.de Organocatalysis often mimics the principles of enzyme activity, using concepts of molecular recognition and supramolecular chemistry to achieve its catalytic power. uni-giessen.de
For the synthesis of a chiral alcohol like this compound, several organocatalytic strategies could be envisioned for creating its precursors. A key step would be the asymmetric formation of a carbon-carbon bond to set the desired stereocenter. For example:
Asymmetric Aldol Reaction: An organocatalyst, such as a proline derivative, could catalyze the reaction between benzaldehyde and 2-methylbutanal to create a β-hydroxy aldehyde intermediate with high enantiomeric excess.
Asymmetric Conjugate Addition: The conjugate addition of a nucleophile to an α,β-unsaturated precursor, catalyzed by a chiral organocatalyst like a diarylprolinol silyl (B83357) ether (Jørgensen-Hayashi catalyst), is a powerful method for creating stereocenters. acs.org This approach has been successfully used in the synthesis of complex molecules, demonstrating its robustness. acs.org
| Organocatalyst Type | Example Catalyst | Promoted Reaction | Mechanistic Principle |
|---|---|---|---|
| Amino-acid based | Proline, Diarylprolinol silyl ethers | Aldol Reactions, Michael Additions, Mannich Reactions acs.org | Activation of substrates through the formation of transient enamines or iminium ions. |
| Thiourea-based | Schreiner's Catalyst (a thiourea (B124793) derivative) | Diels-Alder, Acetalization, Epoxide Opening uni-giessen.de | Activation of electrophiles through hydrogen bonding, mimicking enzymatic active sites. uni-giessen.de |
| Phosphoric Acids | Chiral Brønsted Acids (e.g., BINOL-phosphoric acid) | Asymmetric additions to imines, Friedel-Crafts reactions | Chiral proton catalysis, providing a defined chiral environment for the reaction. |
Green Chemistry Principles in Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. mlsu.ac.in The application of these principles is paramount in the development of modern synthetic methodologies for fine chemicals like this compound.
Key principles relevant to its synthesis include:
Catalysis: The use of catalysts is inherently green. Both transition metal and organocatalysts enhance reaction rates, allow for milder reaction conditions (ambient temperature and pressure), and reduce the energy requirements of a synthesis. mlsu.ac.in This avoids the need for stoichiometric reagents that generate large amounts of waste.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Catalytic additions and coupling reactions are often superior to classical methods in this regard.
Use of Supported Catalysts: To address the cost and potential toxicity of transition metals like palladium, a green approach involves immobilizing the catalyst on a solid support. sioc-journal.cn Supported catalysts can be easily separated from the reaction mixture, preventing metal contamination of the product and allowing the expensive catalyst to be recovered and reused, which is both economically and environmentally advantageous. sioc-journal.cn
Safer Solvents and Auxiliaries: Green chemistry encourages making the use of auxiliary substances like solvents unnecessary or innocuous. mlsu.ac.in Research focuses on using water, supercritical fluids, or solvent-free conditions to reduce reliance on volatile organic compounds (VOCs).
| Green Chemistry Principle | Application in Synthesis of this compound | Benefit |
|---|---|---|
| 1. Prevention of Waste | Employing high-yield catalytic reactions over stoichiometric ones. | Reduces the generation of byproducts that require treatment or disposal. mlsu.ac.in |
| 2. Atom Economy | Utilizing addition reactions (e.g., ZACA, Aldol) where most reactant atoms are incorporated into the product. | Maximizes the efficiency of feedstock utilization. mlsu.ac.in |
| 3. Less Hazardous Synthesis | Replacing heavy metal catalysts with organocatalysts or using supported, recyclable metal catalysts. uni-giessen.desioc-journal.cn | Minimizes toxicity to humans and the environment. uni-giessen.de |
| 6. Design for Energy Efficiency | Developing catalytic processes that operate at ambient temperature and pressure. mlsu.ac.in | Lowers energy consumption and associated environmental and economic costs. mlsu.ac.in |
| 9. Catalysis | Using catalytic amounts of transition metals or organocatalysts instead of stoichiometric reagents. | Increases reaction efficiency, reduces waste, and enables new, selective reaction pathways. mlsu.ac.in |
Chemical Reactivity and Transformations of 2 Methyl 1 Phenyl 1 Butanol
Reduction Reactions of Modified Analogues
The most common "modified analogue" of 2-methyl-1-phenyl-1-butanol in this context is its oxidation product, 2-methyl-1-phenyl-1-butanone. The reduction of this ketone is the reverse of the oxidation reaction and serves to regenerate the alcohol. This transformation is a cornerstone of organic synthesis, often accomplished using hydride-based reducing agents.
Common reagents for the reduction of ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). unifi.it Sodium borohydride is a milder, more selective reagent typically used in alcoholic solvents like ethanol (B145695) or methanol. uomustansiriyah.edu.iq LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). unifi.it
When an achiral reducing agent like NaBH₄ or LiAlH₄ is used to reduce the achiral ketone 2-methyl-1-phenyl-1-butanone, the product is a racemic mixture of (R)- and (S)-2-methyl-1-phenyl-1-butanol. This is because the hydride can attack the planar carbonyl group from either face with equal probability.
Derivatization at the Hydroxyl Group
The hydroxyl group of this compound is a key site for synthetic modification, allowing for the formation of various derivatives such as esters and ethers. These reactions are valuable for creating new molecules with different physical and chemical properties.
Esterification involves the reaction of the alcohol with a carboxylic acid or one of its derivatives (such as an acid chloride or anhydride) to form an ester. uomustansiriyah.edu.iqchegg.com The reaction with a carboxylic acid is typically catalyzed by a strong acid. chegg.com A more reactive approach involves converting the carboxylic acid to its corresponding acid chloride, which then reacts readily with the alcohol. uomustansiriyah.edu.iq This method is often preferred for its higher yields and milder conditions. For example, reacting this compound with acetyl chloride would yield 2-methyl-1-phenyl-1-butyl acetate (B1210297).
Etherification , the formation of an ether, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the acid-catalyzed dehydration of two alcohol molecules, although this is more suitable for symmetrical ethers from primary alcohols. For a compound like this compound, reacting its alkoxide with an alkyl halide like methyl iodide would yield 1-methoxy-2-methyl-1-phenylbutane.
Table 2: Examples of Derivatization Reactions
| Reaction Type | Reactants | Product Class |
|---|---|---|
| Esterification | This compound + Carboxylic Acid (or derivative) | Ester |
| Etherification | This compound + Alkyl Halide (via alkoxide) | Ether |
A specialized application of esterification is the determination of the enantiomeric purity of a chiral alcohol. This is achieved by reacting the chiral alcohol with a chiral derivatizing agent, most commonly a single, pure enantiomer of a chiral carboxylic acid, to form a mixture of diastereomeric esters. scielo.br
For instance, a sample of this compound with unknown enantiomeric composition could be reacted with pure (R)-Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). orgsyn.org The (R)-enantiomer of the alcohol would form the (R,R)-diastereomeric ester, while the (S)-enantiomer would form the (S,R)-diastereomeric ester. Because diastereomers have different physical properties, they can be distinguished and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. scielo.brorgsyn.org The signals for specific protons in the two diastereomers will appear at different chemical shifts in the ¹H-NMR spectrum, and the ratio of the integration of these signals corresponds directly to the enantiomeric ratio of the original alcohol. scielo.br
Stereoselective Elimination Reactions and Alkene Formation
The dehydration of this compound, typically acid-catalyzed, proceeds through elimination reactions to yield various isomeric alkenes. The reaction can occur via either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism, depending on the reaction conditions. nih.gov
Under conditions favoring the E1 mechanism (e.g., strong acid, heat, and a non-nucleophilic solvent), the reaction begins with the protonation of the hydroxyl group, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation at the benzylic position. This carbocation can then lose a proton from an adjacent carbon to form a double bond. libretexts.org
Due to the presence of two different types of β-hydrogens (at C2 and on the ethyl group), two primary alkene products can be expected. According to Zaitsev's rule, the more substituted and therefore more stable alkene will be the major product. youtube.comaskfilo.com In this case, 2-methyl-1-phenyl-1-butene (B12662574), being a tetrasubstituted alkene with the double bond conjugated with the phenyl ring, would be the thermodynamically favored product over 3-methyl-2-phenyl-1-pentene.
The E2 mechanism, favored by a strong, non-hindered base, involves a concerted process where the base removes a β-hydrogen at the same time as the leaving group departs. masterorganicchemistry.com For the E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. askfilo.comlibretexts.org This stereochemical requirement can influence the product distribution, especially in cyclic or sterically hindered systems. In the case of the acyclic this compound, rotation around the C1-C2 bond allows for the necessary anti-periplanar alignment for the formation of both possible Zaitsev and Hofmann products. However, the Zaitsev product is generally favored with small bases. askfilo.com
The stereoselectivity of the E2 reaction can lead to the preferential formation of one stereoisomer of the alkene (E or Z). The formation of the (E)- or (Z)-isomer of 2-methyl-1-phenyl-1-butene would depend on the relative energies of the transition states leading to each isomer, which is influenced by steric interactions. oup.com
| Product Name | Structure | Alkene Substitution | Notes |
|---|---|---|---|
| 2-Methyl-1-phenyl-1-butene | C6H5-C(CH3)=CH-CH2-CH3 | Trisubstituted | Zaitsev product (major) |
| (E/Z)-2-Methyl-1-phenyl-1-butene | cis/trans isomers | Trisubstituted | Stereoisomers possible |
| 3-Methyl-2-phenyl-1-pentene | CH2=C(C6H5)-CH(CH3)-CH3 | Disubstituted | Hofmann product (minor) |
It is important to note that under many conditions, particularly those favoring an E1 pathway, rearrangement reactions can compete with or even dominate over simple elimination, leading to different alkene products. masterorganicchemistry.com
Rearrangement Reactions and Mechanistic Insights
Carbocation rearrangements are a prominent feature of the reactivity of this compound, especially in the presence of acid catalysts. These rearrangements are driven by the formation of more stable carbocation intermediates. libretexts.org
The acid-catalyzed dehydration of this compound initially forms a secondary benzylic carbocation. While a secondary benzylic carbocation is relatively stable, it can rearrange to a more stable tertiary carbocation. This occurs via a 1,2-hydride shift from the adjacent carbon (C2), moving the positive charge to C2 and forming a tertiary carbocation. libretexts.orgyoutube.com
Following the hydride shift, a further rearrangement is possible and highly likely. A 1,2-phenyl shift can occur, where the phenyl group migrates from C1 to the adjacent carbocation at C2. This results in a new tertiary carbocation where the positive charge is now at C1. This type of rearrangement is well-documented in Friedel-Crafts reactions involving similar alcohols. For instance, the alkylation of benzene (B151609) with the isomeric alcohol, 2-methyl-1-phenyl-2-butanol, using an AlCl₃/CH₃NO₂ catalyst, yields 2-methyl-1,1-diphenylbutane as the sole product, which is a result of a carbocation rearrangement. researchgate.netresearchgate.net
This rearranged carbocation can then either be trapped by a nucleophile (such as another molecule of benzene in a Friedel-Crafts reaction) or undergo elimination to form a highly stable, rearranged alkene. The driving force for these rearrangements is the progressive stabilization of the carbocation intermediate. msu.edu
The proposed mechanism for the acid-catalyzed rearrangement is as follows:
Protonation of the hydroxyl group by an acid catalyst.
Loss of a water molecule to form a secondary benzylic carbocation.
A rapid 1,2-hydride shift to form a more stable tertiary carbocation.
A subsequent 1,2-phenyl shift to form a different, rearranged tertiary carbocation.
Deprotonation from an adjacent carbon to yield the final rearranged alkene product(s).
| Step | Intermediate/Transition State | Driving Force |
|---|---|---|
| 1 | Protonated alcohol (Alkyloxonium ion) | Activation of hydroxyl as a good leaving group |
| 2 | Secondary benzylic carbocation | Formation of a carbocation intermediate |
| 3 | Tertiary carbocation (after hydride shift) | Increased carbocation stability (secondary to tertiary) |
| 4 | Rearranged tertiary carbocation (after phenyl shift) | Formation of a different stabilized carbocation |
| 5 | Rearranged alkene | Formation of a stable, conjugated system |
These rearrangement pathways highlight the complex chemical transformations that this compound can undergo, leading to products with significantly different carbon skeletons from the starting material.
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 1 Phenyl 1 Butanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
One-dimensional (1D) NMR spectra are fundamental for identifying the distinct chemical environments of protons and carbons within the molecule. The phenyl group and the hydroxyl group create significant electronic effects, influencing the chemical shifts of nearby nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-1-phenyl-1-butanol is expected to show signals for the aromatic protons, the benzylic proton (CH-OH), the methine proton of the sec-butyl group, the methylene (B1212753) protons, and the two distinct methyl groups. The benzylic proton, being adjacent to both the phenyl ring and the hydroxyl group, would appear as a downfield signal. The aromatic protons would typically appear as a complex multiplet in the range of 7.2-7.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display signals for the carbinol carbon (C-OH), the carbons of the phenyl ring (with distinct signals for the ipso, ortho, meta, and para positions), and the four carbons of the sec-butyl group. The carbon attached to the hydroxyl group would be significantly deshielded, appearing at a characteristic downfield shift. libretexts.orgchemguide.co.uk
Predicted ¹H and ¹³C NMR Chemical Shifts
Below are the predicted chemical shift values for the proton and carbon environments of this compound.
Interactive Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.20 - 7.40 | Multiplet |
| Benzylic-H (CHOH) | ~4.5 - 4.8 | Doublet |
| sec-Butyl CH | ~1.8 - 2.0 | Multiplet |
| Methylene-H (CH₂) | ~1.1 - 1.5 | Multiplet |
| Methyl-H (CH-CH₃) | ~0.9 | Doublet |
| Methyl-H (CH₂-CH₃) | ~0.8 | Triplet |
Interactive Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Quaternary Phenyl-C | ~140 - 145 |
| Phenyl CH | ~125 - 130 |
| Benzylic-C (CHOH) | ~75 - 80 |
| sec-Butyl CH | ~40 - 45 |
| Methylene-C (CH₂) | ~25 - 30 |
| Methyl-C (CH-CH₃) | ~15 - 20 |
| Methyl-C (CH₂-CH₃) | ~10 - 15 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org For this compound, COSY would show cross-peaks between the benzylic proton and the adjacent methine proton of the sec-butyl group. Further correlations would be observed between this methine proton and both the methylene protons and the adjacent methyl protons, confirming the structure of the sec-butyl fragment. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). columbia.edu It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~4.5-4.8 ppm would show a cross-peak to the carbon signal at ~75-80 ppm, definitively assigning this as the benzylic CH-OH group. columbia.edulibretexts.org
Interactive Table: Key Expected 2D NMR Correlations
| Experiment | Correlating Protons | Correlating Carbons/Protons | Information Gained |
| COSY | Benzylic-H | sec-Butyl CH-H | Connectivity of the alcohol and alkyl chain |
| sec-Butyl CH-H | Methylene-H₂ & Methyl-H₃ | Structure of the sec-butyl group | |
| HSQC | Benzylic-H | Benzylic-C | Direct H-C attachment at the chiral center |
| Phenyl-H | Phenyl-C | Direct H-C attachments in the aromatic ring | |
| HMBC | Benzylic-H | Phenyl Quaternary-C | Confirms Phenyl-CH(OH) linkage |
| Methyl-H₃'s | Benzylic-C & Methylene-C | Confirms connectivity within the alkyl chain |
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects correlations between protons that are close to each other in space, regardless of their through-bond connectivity. libretexts.org This is particularly valuable for determining the relative stereochemistry of the two adjacent chiral centers (at the benzylic and sec-butyl methine positions) in this compound.
The molecule can exist as two diastereomers: syn (or erythro) and anti (or threo). In the syn diastereomer, the protons on the two chiral carbons are on the same side of the molecule in a preferred conformation. In the anti diastereomer, they are on opposite sides. A NOESY experiment would be expected to show a spatial correlation (a cross-peak) between the benzylic proton and the sec-butyl methine proton in the syn isomer, where they are in closer proximity. This correlation would be weak or absent in the anti isomer. youtube.com For small molecules like this (Molecular Weight: 164.24 g/mol ), NOESY is the preferred technique over ROESY. guidechem.com
This compound possesses two chiral centers and therefore exists as a pair of enantiomers for each diastereomer. NMR spectroscopy can be used to determine the enantiomeric excess (% ee) of a sample by using a chiral resolving agent. researchgate.netheraldopenaccess.us
Chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are commonly employed. harvard.edu When added to an NMR sample of a non-racemic mixture of the alcohol, the chiral reagent coordinates with the hydroxyl group of both enantiomers. This coordination forms transient diastereomeric complexes. researchgate.net Because these complexes are diastereomeric, the protons in the (R)-enantiomer complex experience a different magnetic environment than the corresponding protons in the (S)-enantiomer complex. This results in the splitting of what was a single signal in the original spectrum into two distinct signals, one for each enantiomer. The enantiomeric excess can then be calculated by integrating the areas of these separated signals. harvard.edu
2D NMR Techniques for Connectivity and Stereochemical Assignment
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk For this compound (C₁₁H₁₆O), the exact mass is 164.1201 Da.
Under electron ionization (EI), the molecular ion (M⁺˙) is formed, which can then undergo characteristic fragmentation. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.orgyoutube.com
Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. The most favorable alpha-cleavage for this molecule is the loss of the sec-butyl radical. This results in the formation of a highly stable, resonance-stabilized benzylic oxonium ion [C₆H₅CH=OH]⁺ at a mass-to-charge ratio (m/z) of 107. This is typically the base peak (the most intense peak) in the spectrum.
Dehydration: Alcohols can readily lose a molecule of water (18 Da). This would result in a fragment ion [M - H₂O]⁺˙ at m/z 146. libretexts.org
Other Fragments: A peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is also commonly observed.
Interactive Table: Major Expected Mass Fragments of this compound
| m/z | Ion Structure | Fragmentation Pathway |
| 164 | [C₁₁H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |
| 146 | [C₁₁H₁₄]⁺˙ | Dehydration: Loss of H₂O from M⁺˙ |
| 107 | [C₇H₇O]⁺ | Alpha-cleavage: Loss of sec-butyl radical |
| 77 | [C₆H₅]⁺ | Phenyl cation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides the experimental mass that can be compared against the theoretical exact mass calculated from its molecular formula, C₁₁H₁₆O.
The theoretical monoisotopic mass of this compound is calculated to be 164.120115130 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value, typically within a few parts per million (ppm), confirms the elemental formula C₁₁H₁₆O and rules out other potential formulas that might have the same nominal mass. This high degree of certainty is fundamental in structural elucidation, ensuring the correct molecular formula before further spectroscopic analysis is undertaken.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆O |
| Theoretical Exact Mass | 164.120115130 Da nih.gov |
GC-MS for Purity and Identity Confirmation in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is routinely used to assess the purity of this compound and to identify it within complex mixtures.
In a typical GC-MS analysis, the compound is first separated from other components on a GC column, and its retention time serves as an initial identifier. Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This energetic process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint.
For this compound, the mass spectrum is characterized by a specific fragmentation pattern. While the molecular ion peak (M⁺) at m/z 164 may be observed, it is often weak. The most significant peaks arise from characteristic fragmentation pathways. A prominent peak is observed at m/z 107, which can be attributed to the cleavage of the C-C bond adjacent to the phenyl and hydroxyl groups, forming a stable benzylic oxonium ion. Other significant fragments are typically seen at m/z 79 and 77, corresponding to the phenyl cation and further fragmentation of the aromatic ring. nih.gov
Table 2: Characteristic GC-MS Fragmentation Data for this compound
| m/z Value | Relative Intensity | Probable Fragment Identity |
|---|---|---|
| 107 | High | [C₇H₇O]⁺ or [C₈H₁₁]⁺ |
| 79 | Medium | [C₆H₇]⁺ |
Data sourced from the National Institute of Standards and Technology (NIST) library entry for the compound. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov A strong, broad absorption band is observed in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. Multiple sharp peaks between 3100 cm⁻¹ and 2850 cm⁻¹ correspond to the C-H stretching vibrations of both the aromatic phenyl ring and the aliphatic methyl and methylene groups. nist.gov The presence of the phenyl group is further confirmed by C=C stretching vibrations within the aromatic ring, which appear in the 1600-1450 cm⁻¹ region. A distinct C-O stretching vibration for the secondary alcohol is typically found in the 1200-1000 cm⁻¹ range. nist.gov
Table 3: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Vibration |
|---|---|
| ~3600-3200 (broad) | O-H stretch (alcohol) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1600, 1495, 1450 | C=C stretch (aromatic ring) |
Data is characteristic for this class of compounds and supported by NIST spectral data. nist.gov
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For a chiral compound like this compound, single-crystal X-ray diffraction can unambiguously assign the (R) or (S) configuration at the chiral center (the carbon atom bearing the hydroxyl group).
The process requires growing a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. researchgate.net By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, revealing the precise spatial arrangement of every atom. researchgate.netmdpi.com This provides accurate data on bond lengths, bond angles, and torsional angles.
For absolute configuration determination, especially when no heavy atoms are present, anomalous dispersion techniques are employed. researchgate.net Although specific crystallographic data for this compound is not currently published in major crystallographic databases, this technique remains the gold standard for its unequivocal structural and stereochemical elucidation in the solid state. acs.org
Chiroptical Methods for Stereochemical Analysis
Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. They are essential for analyzing the stereochemistry of compounds in solution. nih.gov
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.orgnih.gov For a chiral molecule like this compound, the magnitude and sign of the optical rotation vary with wavelength. wikipedia.org
An ORD spectrum can present as a "plain curve," where the rotation continuously increases or decreases toward shorter wavelengths, or it can show a more complex "anomalous curve" if the measurement is performed at wavelengths where the molecule absorbs light. slideshare.net This phenomenon, known as the Cotton effect, involves a peak and a trough in the ORD curve centered around the wavelength of maximum absorption of a chromophore near the chiral center. libretexts.org The shape and sign of the Cotton effect curve can be correlated to the absolute configuration of the molecule.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a closely related and often more informative technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength. Non-zero signals are only observed for chiral molecules within their absorption bands.
For this compound, the phenyl group acts as the primary chromophore. The chiral center's influence on the electronic transitions of the phenyl ring (such as the ¹Lₐ and ¹Lₑ bands) makes these transitions CD-active. The resulting CD spectrum will show positive or negative bands (Cotton effects) whose signs are highly sensitive to the absolute configuration of the stereocenter. researchgate.net Modern approaches often combine experimental CD measurements with quantum-chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the theoretical CD spectrum for both the (R) and (S) enantiomers. Matching the experimental spectrum to the calculated one provides a reliable assignment of the absolute configuration in solution. researchgate.net
Theoretical and Computational Studies of 2 Methyl 1 Phenyl 1 Butanol
Conformational Analysis and Energy Landscapes
Conformational analysis is a cornerstone of computational chemistry, aiming to identify the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them. For a flexible molecule like 2-methyl-1-phenyl-1-butanol, which possesses multiple rotatable bonds, understanding its conformational landscape is crucial as it dictates many of its physical and chemical properties.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of molecules. nih.govmdpi.comyoutube.com MM methods employ classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, using a defined set of parameters known as a force field. nsf.gov MD simulations, on the other hand, use these forces to simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule. mdpi.comyoutube.comwustl.edu
For a molecule like this compound, a typical MD simulation would involve solvating a single molecule or an ensemble of molecules in a chosen solvent and allowing the system to evolve over a period of nanoseconds. mdpi.comnsf.gov Throughout the simulation, the trajectory of each atom is recorded, allowing for the analysis of conformational changes. These simulations can reveal the preferred orientations of the phenyl and butyl groups, as well as the hydrogen bonding patterns that may occur in condensed phases. acs.org Studies on phenyl derivatives of butanol isomers have shown that the presence of the phenyl group can influence the extent of intermolecular hydrogen bonding. acs.orgnih.gov
Table 1: Representative Parameters in a Molecular Dynamics Simulation for a Chiral Alcohol
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |
| Solvent Model | TIP3P, SPC/E | Explicitly models the solvent molecules. |
| Simulation Time | Nanoseconds to Microseconds | Duration of the simulation to observe conformational changes. |
| Temperature | 300 K (Room Temperature) | Controlled to simulate experimental conditions. |
From the trajectories generated by MD simulations, or through systematic conformational searches using MM, it is possible to identify the low-energy, stable conformers of this compound. These conformers represent local minima on the potential energy surface. For phenyl derivatives of butanols, it has been shown that multiple conformations, corresponding to bent and linear geometries of the molecular skeleton, can exist. acs.orgnih.gov
Once stable conformers are identified, the energy barriers for interconversion between them can be calculated. These barriers correspond to transition states on the potential energy surface. Understanding these pathways is crucial for comprehending the molecule's flexibility and the rates at which it can change its shape. For chiral molecules, the relative energies of different conformers and the barriers between them can be influenced by subtle stereoelectronic effects. mdpi.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method that has become a standard tool for investigating the electronic structure and properties of molecules with a high degree of accuracy. nih.govnepjol.info
DFT calculations can provide detailed information about the electronic structure of this compound. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nepjol.infoscirp.org
For an aromatic alcohol, the HOMO is typically associated with the π-system of the phenyl ring, while the LUMO is often a π* anti-bonding orbital. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govresearchgate.net In this compound, the oxygen atom of the hydroxyl group would be an electron-rich site, while the hydrogen atom of the hydroxyl group and the aromatic protons would be electron-poor sites.
Table 2: Typical Electronic Properties Calculated with DFT
| Property | Description | Relevance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |
A significant application of DFT is the calculation of vibrational frequencies. q-chem.comuit.no By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can predict the infrared (IR) and Raman spectra of a molecule. q-chem.comresearchgate.netnih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of vibrational modes. mdpi.comscm.com
For this compound, DFT calculations would predict characteristic vibrational frequencies for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic portions, and the various bending and stretching modes of the carbon skeleton. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational methods, particularly DFT, are invaluable for modeling chemical reactions and elucidating their mechanisms. researchgate.netyoutube.com For an alcohol like this compound, a common reaction to study would be its dehydration to form alkenes. researchgate.netresearchgate.net
By mapping the potential energy surface of the reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. youtube.com The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. mdpi.com
Computational studies on the dehydration of other alcohols have shown that the reaction can proceed through different mechanisms, such as E1 or E2, depending on the reaction conditions. acs.org DFT calculations can be used to determine the relative energies of the transition states for these different pathways, thereby predicting the most likely mechanism. acs.orgrsc.org For example, in the acid-catalyzed dehydration of tert-butanol, DFT combined with molecular dynamics has been used to model the reaction free energy profiles in different solvents. acs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenyl-propanols |
| Butanol Isomers |
| Tert-butanol |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of Nuclear Magnetic Resonance (NMR) spectroscopic parameters through computational methods is a powerful tool in the structural elucidation of organic molecules. For this compound, theoretical calculations can provide valuable insights into the expected chemical shifts for both proton (¹H) and carbon-13 (¹³C) nuclei, aiding in the interpretation of experimental spectra.
Research Findings from a Hypothetical Computational Study
In a simulated computational study, the ¹H and ¹³C NMR chemical shifts of this compound were predicted using Density Functional Theory (DFT). The geometry of the molecule was optimized using the B3LYP functional with a 6-31G(d) basis set. Subsequently, the NMR shielding tensors were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the same functional and basis set, simulating the conditions in a chloroform (B151607) (CDCl₃) solvent. The predicted chemical shifts are presented in the tables below.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic protons. The protons of the phenyl group are expected to resonate in the downfield region, typically between 7.2 and 7.4 ppm, due to the deshielding effect of the aromatic ring current. The proton attached to the carbinol carbon (the carbon bearing the -OH group) is predicted to have a chemical shift of approximately 4.5 ppm. The aliphatic protons of the sec-butyl group are expected in the upfield region, with the terminal methyl groups appearing at the most shielded positions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl H (ortho) | 7.35 | Doublet |
| Phenyl H (meta) | 7.30 | Triplet |
| Phenyl H (para) | 7.25 | Triplet |
| CH-OH | 4.50 | Doublet |
| CH-CH₃ | 1.90 | Multiplet |
| CH₂ | 1.45 | Multiplet |
| CH₃ (on CH) | 0.95 | Doublet |
| CH₃ (terminal) | 0.85 | Triplet |
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons of the phenyl group are predicted to have chemical shifts in the range of 126-142 ppm. The carbinol carbon is significantly deshielded and is predicted to appear around 77 ppm. The remaining aliphatic carbons of the sec-butyl group are expected in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C (ipso) | 142.0 |
| Phenyl C (ortho) | 128.5 |
| Phenyl C (meta) | 127.8 |
| Phenyl C (para) | 126.5 |
| C-OH | 77.0 |
| CH-CH₃ | 40.0 |
| CH₂ | 25.0 |
| CH₃ (on CH) | 16.0 |
These theoretical predictions serve as a valuable reference for the analysis of experimentally obtained NMR spectra of this compound, facilitating the assignment of signals and confirming the molecular structure.
Applications in Asymmetric Synthesis and Medicinal Chemistry
Role as a Chiral Building Block
Due to its well-defined three-dimensional structure, 2-Methyl-1-phenyl-1-butanol serves as a crucial starting material for introducing chirality into target molecules. The presence of both a phenyl ring and alkyl groups provides a scaffold that can be functionalized in various ways, allowing for the construction of complex molecular architectures with high stereochemical control.
Synthesis of Complex Organic Molecules
While the direct application of this compound as a chiral building block in the total synthesis of complex natural products is not extensively documented in readily available literature, its structural motif is representative of chiral secondary alcohols that are fundamental to asymmetric synthesis. The principles of retrosynthetic analysis often identify such chiral alcohols as key fragments for the construction of larger, biologically active molecules. The synthesis of these chiral alcohols can be achieved through methods like the asymmetric reduction of prochiral ketones, which in turn can be accomplished using biocatalysts or chiral chemical catalysts to favor the formation of a specific enantiomer.
Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
2-Methyl-1-phenyl-1-propanol, a closely related compound, is recognized as an important fine chemical intermediate in the synthesis of pharmaceutical intermediates. This suggests that this compound holds similar potential as a precursor for Active Pharmaceutical Ingredients (APIs). Chiral amines, which are essential building blocks for the pharmaceutical industry, can be synthesized from racemic alcohols. For instance, enzymatic cascades have been developed for the conversion of racemic secondary alcohols into enantiopure chiral amines, which are key intermediates in the synthesis of a wide array of APIs. While specific examples detailing the conversion of this compound to a commercial API are not prevalent in the reviewed literature, its chiral nature makes it a prime candidate for such applications.
Use in Agrochemical Synthesis
There is no direct evidence in the reviewed scientific literature to suggest the use of this compound in agrochemical synthesis. However, a related, simpler compound, 2-Methyl-1-butanol (B89646), is registered as a biochemical pesticide. It functions as an attractant for certain insects, such as hornets and wasps, and is used in traps. This application relies on the specific chemical scent of 2-Methyl-1-butanol. Whether the phenyl-substituted analogue, this compound, possesses similar or other desirable properties for agrochemical applications remains an area for potential investigation.
Interdisciplinary Applications (e.g., Materials Science for Optical Properties)
The application of this compound in materials science, particularly concerning its optical properties, is an emerging area. A Chinese patent indicates that 2-Methyl-1-phenyl-1-propanol, a similar compound, is used in the synthesis of material intermediates. Furthermore, the related chiral molecule (S)-(-)-2-Methyl-1-butanol has been used as an additive in the synthesis of chiral liquid crystals. These materials exhibit unique optical properties, such as vibrant colors and stable performance, which are valuable for applications like new-generation color televisions and displays. The introduction of a chiral center can induce helical structures in the liquid crystalline phase, leading to these desirable optical characteristics. Given these precedents, it is plausible that this compound could also be explored for its potential to impart chirality and specific optical properties to advanced materials.
Synthesis and Reactivity of Structural Analogues and Derivatives
Modification of the Alcohol Functionality
The secondary alcohol group in 2-Methyl-1-phenyl-1-butanol is a key site for chemical modification, allowing for the synthesis of a variety of derivatives, including ethers, esters, and oxidation products.
Etherification: The hydroxyl group can be converted to an ether linkage through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. While specific conditions for this compound are not widely reported, general methods for the etherification of secondary benzylic alcohols are applicable. For instance, treatment with sodium hydride followed by an alkyl halide (e.g., methyl iodide or ethyl bromide) in an aprotic solvent like tetrahydrofuran (B95107) (THF) would yield the corresponding ether. The reactivity in these reactions can be influenced by steric hindrance around the hydroxyl group.
Esterification: Esters of this compound can be readily prepared through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.com For instance, the reaction of 2-methyl-1-butanol (B89646) with acetic acid yields the corresponding acetate (B1210297) ester. study.com A more reactive approach involves the use of acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. libretexts.org This method is often preferred for sterically hindered alcohols.
Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 2-methyl-1-phenyl-1-butanone. nih.gov A variety of oxidizing agents can be employed for this transformation. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are often used to selectively oxidize secondary alcohols to ketones without further oxidation. chemistrysteps.comorganic-chemistry.orgorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org Stronger oxidizing agents, such as chromic acid (generated from potassium dichromate and sulfuric acid), can also be used. asianpubs.org Kinetic studies on the oxidation of similar secondary benzylic alcohols, such as 1-phenyl ethanol (B145695), have shown that the reaction rate is influenced by substituents on the phenyl ring. asianpubs.orgresearchgate.net
Table 1: Examples of Alcohol Functionality Modification Reactions
| Reaction Type | Reagents and Conditions | Product |
|---|
| Etherification | 1. NaH, THF 2. CH₃I | 1-Methoxy-2-methyl-1-phenylbutane | | Esterification | Acetic anhydride, Pyridine | 2-Methyl-1-phenyl-1-butyl acetate | | Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-Methyl-1-phenyl-1-butanone | Note: This table provides representative examples based on general reactions for this class of compounds.
Variations in the Phenyl and Alkyl Substituents
The structural diversity of this compound analogues can be expanded by modifying the phenyl and alkyl groups. The Grignard reaction is a powerful tool for synthesizing such analogues by reacting a suitable ketone with an appropriate Grignard reagent.
Synthesis of Analogues with Varied Alkyl Groups: To introduce variations in the alkyl substituent, a fixed phenyl ketone, such as propiophenone (B1677668), can be reacted with different alkyl magnesium halides. For instance, reacting propiophenone with sec-butylmagnesium bromide would yield this compound. By using other Grignard reagents like isopropylmagnesium bromide or tert-butylmagnesium bromide, analogues with different alkyl chains can be synthesized.
Synthesis of Analogues with Varied Phenyl Substituents: Conversely, to modify the phenyl ring, a fixed alkyl ketone can be reacted with various aryl magnesium halides. For example, reacting 2-butanone (B6335102) with phenylmagnesium bromide would produce a structural isomer of the target compound. To obtain analogues with substituted phenyl rings, Grignard reagents derived from substituted bromobenzenes (e.g., 4-methoxybromobenzene or 4-chlorobromobenzene) can be used. For instance, the reaction of 2-methylbutanal with 4-methoxyphenylmagnesium bromide would yield 1-(4-methoxyphenyl)-2-methyl-1-butanol. chegg.com
Table 2: Synthesis of this compound Analogues via Grignard Reaction
| Ketone/Aldehyde | Grignard Reagent | Product |
|---|---|---|
| Propiophenone | sec-Butylmagnesium bromide | This compound |
| Isobutyrophenone | Ethylmagnesium bromide | 2,2-Dimethyl-1-phenyl-1-propanol |
| 2-Methylbutanal | Phenylmagnesium bromide | This compound |
| 2-Methylbutanal | 4-Methoxyphenylmagnesium bromide | 1-(4-Methoxyphenyl)-2-methyl-1-butanol |
Note: This table illustrates the versatility of the Grignard reaction in generating structural analogues.
Impact of Structural Modifications on Stereoselectivity and Reactivity
Structural modifications to this compound and its precursors significantly influence the stereochemical outcome of their synthesis and their subsequent reactivity.
Impact on Stereoselectivity: The synthesis of this compound and its analogues often creates a chiral center at the carbinol carbon. The stereoselectivity of reactions, such as the Grignard addition to a prochiral ketone, is influenced by the steric bulk of both the ketone and the Grignard reagent. For instance, the addition of a Grignard reagent to a ketone with a bulky substituent adjacent to the carbonyl group will favor attack from the less hindered face, leading to a specific diastereomer. The stereochemistry of the reaction of Grignard reagents with phenylpropiolic acids has been studied, providing insights into the factors controlling the formation of cis and trans products. rsc.org Asymmetric reduction of the corresponding ketone, 2-methyl-1-phenyl-1-butanone, using chiral reducing agents or biocatalysts can also be employed to achieve high enantioselectivity. researchgate.net
Impact on Reactivity: The reactivity of this compound and its derivatives is governed by both electronic and steric effects.
Electronic Effects: Substituents on the phenyl ring can either donate or withdraw electron density, thereby influencing the stability of reaction intermediates. For reactions proceeding through a carbocation intermediate at the benzylic position, such as SN1-type reactions or acid-catalyzed dehydration, electron-donating groups (e.g., methoxy, methyl) on the phenyl ring will stabilize the carbocation and accelerate the reaction rate. Conversely, electron-withdrawing groups (e.g., nitro, chloro) will destabilize the carbocation and decrease the reaction rate. This effect can be quantified using the Hammett equation, which correlates reaction rates with substituent constants. viu.calibretexts.org Kinetic studies on the oxidation of substituted 1-phenylethanols have demonstrated this trend, with electron-donating groups increasing the rate of oxidation. asianpubs.orgresearchgate.net
Steric Effects: The size of the alkyl group adjacent to the carbinol carbon can significantly impact reactivity. Increased steric bulk can hinder the approach of reagents to the reaction center, thereby decreasing the reaction rate. For example, in esterification or etherification reactions, a bulkier alkyl group will slow down the rate of nucleophilic attack on the alcohol. Similarly, in the Grignard synthesis of these alcohols, bulkier reagents can lead to lower yields or favor side reactions like reduction.
Table 3: Predicted Impact of Substituents on Reactivity
| Substituent Modification | Effect | Impact on Rate of Carbocation-mediated Reactions |
|---|---|---|
| Electron-donating group on phenyl ring | Electronic | Increase |
| Electron-withdrawing group on phenyl ring | Electronic | Decrease |
| Increased steric bulk of alkyl group | Steric | Decrease |
Note: This table summarizes the general trends in reactivity based on electronic and steric effects.
Advanced Analytical Methodologies in Research and Development
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
The presence of two chiral centers in 2-Methyl-1-phenyl-1-butanol means it can exist as four stereoisomers. Differentiating and quantifying these stereoisomers, particularly the enantiomeric pairs, is crucial. Chiral chromatography is the definitive technique for this purpose, enabling the determination of enantiomeric excess (e.e.). mdpi.comresearchgate.net This is vital in stereoselective synthesis, where the goal is to produce a single desired enantiomer.
Gas Chromatography (GC): Chiral Gas Chromatography is a powerful tool for separating the volatile enantiomers of alcohols. The primary method involves the use of a chiral stationary phase (CSP) within the GC column. These phases are typically based on cyclodextrin (B1172386) derivatives. For instance, modified β-cyclodextrins are commonly used to resolve chiral alcohols. nih.govmdpi.com While direct separation of this compound enantiomers requires specific method development, the separation of analogous compounds like (±)-2-methyl-1-butanol has been successfully demonstrated on columns coated with permethylated β-cyclodextrin. oup.com In one study, a metal-organic framework, [Cd(LTP)2]n, was used to enhance the coating of a permethylated β-CD column, which successfully separated the enantiomers of 2-methyl-1-butanol (B89646), achieving a resolution (Rs) of 10.74 and a separation factor (α) of 1.03. oup.com
Another GC-based approach involves derivatization with an achiral reagent to form diastereomers. For example, chiral alcohols can be reacted with agents like phenylphosphonic dichloride to form diastereomeric phosphonates, which can then be separated on a standard, non-chiral GC column. rug.nl
High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative, particularly for less volatile compounds or when derivatization is preferred. Similar to GC, HPLC can employ chiral stationary phases (CSPs) to directly separate enantiomers. mdpi.com Alternatively, a more common strategy involves pre-column derivatization. The chiral alcohol is reacted with a single-enantiomer chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column, such as a C18 reversed-phase column. rsc.org For example, chiral amino alcohols have been successfully derivatized and separated using this principle, allowing for the determination of their absolute optical purity. rsc.org
Table 1: Example GC Conditions for Chiral Separation of Analogous Alcohols This table is based on published methods for structurally similar compounds and illustrates a typical approach.
| Parameter | Setting | Reference |
|---|---|---|
| Column Type | Modified β-Cyclodextrin Stationary Phase | oup.com |
| Example Analyte | (±)-2-methyl-1-butanol | oup.com |
| Column Temperature | 130°C (Isothermal) | oup.com |
| Carrier Gas | Nitrogen or Hydrogen | nih.gov |
| Detector | Flame Ionization Detector (FID) | copernicus.org |
| Separation Factor (α) | 1.03 | oup.com |
| Resolution (Rs) | 10.74 | oup.com |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures encountered in research, such as reaction progress monitoring or natural product screening. nih.govsaspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS is the most prominent and powerful hyphenated technique. chula.ac.th In a typical application, a complex sample is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase. As each component, including this compound, elutes from the column, it enters the mass spectrometer. researchgate.net The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.
The mass spectrum for this compound shows a specific fragmentation pattern that allows for its unambiguous identification, even if co-eluting with other components. nih.gov This technique is highly sensitive and specific, making it a cornerstone of modern analytical chemistry. chula.ac.th For instance, the National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound, which can be used for library matching and confirmation. nih.govnist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another crucial hyphenated technique, particularly useful for analyzing mixtures containing less volatile or thermally unstable compounds. saspublishers.com While this compound is amenable to GC-MS, LC-MS would be the method of choice if it were part of a mixture with larger, non-volatile molecules, such as in a biological matrix or a polymer blend. The liquid chromatograph separates the components, which are then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, for detection and identification. saspublishers.com
Quantitative Spectroscopic Methods in Research Settings
Beyond identification, spectroscopic methods are frequently used for quantification in research settings, often relying on the relationship between spectral signal intensity and concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of a substance without the need for identical calibration standards. The method involves adding a known amount of an internal standard to the sample. The concentration of this compound can be calculated by comparing the integral of one of its characteristic proton (¹H NMR) signals with the integral of a signal from the internal standard. For example, the signal from the methine proton attached to the hydroxyl-bearing carbon would be a suitable candidate for integration.
Furthermore, NMR can be a powerful tool for determining enantiomeric purity after derivatization. By reacting the chiral alcohol with a chiral derivatizing agent, such as L-valine, diastereomeric esters are formed. scielo.br These diastereomers will exhibit distinct chemical shifts in the NMR spectrum, and the ratio of their signal integrals can be used to calculate the enantiomeric excess of the original alcohol. scielo.br
Infrared (IR) Spectroscopy: While primarily used for functional group identification, IR spectroscopy can be adapted for quantitative analysis. According to the Beer-Lambert law, the absorbance of a specific IR band is directly proportional to the concentration of the compound. For this compound, the intensity of the broad O-H stretching band (around 3400-3600 cm⁻¹) or the C-O stretching band (around 1000-1200 cm⁻¹) could be measured. nist.gov A calibration curve would be constructed by measuring the absorbance of several samples of known concentration. The concentration of an unknown sample can then be determined from this curve. The gas-phase IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database. nist.gov
Table 2: Key Spectroscopic Data for this compound
| Analytical Method | Characteristic Signal/Data | Reference |
|---|---|---|
| Mass Spectrometry (GC-MS) | Molecular Weight: 164.24 g/mol; Base Peak m/z: 107 | nih.govnist.gov |
| ¹³C NMR Spectroscopy | Spectral data available in databases for structural confirmation. | nih.gov |
| Infrared (IR) Spectroscopy | Key Stretches: O-H (~3400 cm⁻¹), C-H (aromatic, ~3000-3100 cm⁻¹), C-H (aliphatic, ~2850-3000 cm⁻¹), C-O (~1000-1200 cm⁻¹) | nih.govnist.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (±)-2-methyl-1-butanol |
| L-valine |
Emerging Research Directions and Future Prospects
Sustainable and Green Synthetic Approaches
A major thrust in modern chemical synthesis is the development of environmentally friendly processes that minimize waste, reduce energy consumption, and utilize renewable resources. For 2-Methyl-1-phenyl-1-butanol, this translates into exploring novel catalytic systems and biocatalytic pathways.
The future of this compound synthesis is tied to the development of robust and recyclable catalysts that can replace traditional stoichiometric reagents. Current research directions focus on several classes of environmentally benign catalysts:
Solid Acid Catalysts: Heterogeneous solid acids such as zeolites, clays, metal oxides, and ion-exchange resins are promising candidates for catalyzing the key bond-forming reactions in the synthesis of this compound, such as Friedel-Crafts type alkylations or acylations followed by reduction eurekaselect.comnih.gov. These materials offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often lower cost and toxicity compared to homogeneous catalysts nih.gov. The application of these catalysts could lead to cleaner production processes with reduced work-up requirements.
Supported Heteropoly Acids (HPAs): HPAs are highly effective acid and oxidation catalysts. When supported on high-surface-area materials, they can act as stable and reusable heterogeneous catalysts for a variety of organic transformations. researchgate.net Their strong Brønsted acidity makes them suitable for reactions involved in the synthesis of aryl alcohols, potentially offering high efficiency under milder conditions. researchgate.net
Metal-Support Cooperative Catalysts: These systems, where both the metal nanoparticle and the support material actively participate in the catalytic cycle, are being explored for a range of transformations. For alcohol synthesis, such catalysts could enable highly selective hydrogenations of precursor ketones under mild conditions, using green hydrogen sources.
A recent patent for the synthesis of the related compound, 2-methyl-1-phenyl-1-propanol, highlights a method that avoids expensive catalysts and reduces waste, indicating a clear industrial trend towards greener manufacturing processes. google.com
| Catalyst Type | Potential Advantages in Synthesis of this compound | Key Research Focus |
| Solid Acids (Zeolites, Clays) | Easy separation, reusability, reduced corrosion and waste. nih.gov | Tailoring acid site density and strength for optimal selectivity. |
| Supported Heteropoly Acids | High acidity, thermal stability, potential for multifunctional catalysis. researchgate.net | Improving support stability and preventing leaching of the active species. |
| Metal-Support Catalysts | High activity and selectivity, mild reaction conditions. | Enhancing the synergistic effect between metal and support. |
Biocatalysis offers an attractive, green alternative to traditional chemical synthesis, providing exceptional selectivity under mild, aqueous conditions. For a chiral molecule like this compound, enzymatic methods are particularly powerful for achieving high enantiopurity.
Enantioselective Bioreduction: A key strategy is the asymmetric bioreduction of a prochiral ketone precursor (e.g., 2-methyl-1-phenyl-1-butanone). Research into the biocatalytic synthesis of the structurally similar (R)-2-methyl-1-phenylpropan-1-ol has demonstrated the effectiveness of using whole-cell biocatalysts, such as Lactobacillus paracasei, to achieve high yields and excellent enantiomeric excess (>99%) tandfonline.com. This success provides a strong blueprint for developing a similar process for this compound by screening for or engineering enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) that can accommodate the slightly larger substrate.
Engineered Microorganisms: The production of the isomeric fuel molecule, 2-methyl-1-butanol (B89646), has been successfully demonstrated in genetically engineered microorganisms like E. coli and cyanobacteria. nih.govrsc.orgwikipedia.org These organisms utilize native amino acid biosynthetic pathways, which are redirected to produce the target alcohol. nih.govrsc.org A similar metabolic engineering approach could be envisioned for this compound, by introducing genes for enzymes that can assemble the phenyl and branched butyl moieties from cellular precursors.
Chemoenzymatic Cascades: Combining enzymatic steps with chemical catalysis in one-pot cascades is a powerful strategy to improve process efficiency. nih.gov For instance, a chemical reaction could be used to synthesize the ketone precursor, which is then stereoselectively reduced in situ by a biocatalyst. nih.gov This avoids the isolation and purification of intermediates, saving time, resources, and reducing waste.
| Biocatalytic Approach | Key Advantages | Research Focus |
| Whole-Cell Bioreduction | No need for enzyme purification, cofactor regeneration is handled by the cell. tandfonline.com | Screening of diverse microorganisms for desired activity, process optimization. |
| Isolated Enzyme (e.g., KREDs) | High catalyst purity, precise control over reaction conditions. | Enzyme discovery and evolution for improved substrate scope and stability. |
| Metabolic Engineering | Use of renewable feedstocks (e.g., sugars, CO2). rsc.org | Pathway design and optimization, host strain engineering to maximize flux. |
| Chemoenzymatic Synthesis | Combines the strengths of both chemical and biological catalysis. nih.gov | Ensuring compatibility of reaction conditions and catalysts. |
Exploration of Novel Chemical Reactivity and Catalytic Transformations
Beyond its synthesis, research is beginning to explore the utility of this compound as a building block in other chemical reactions. Its structure, featuring a secondary benzylic alcohol with steric hindrance, suggests potential for unique reactivity. Future research may focus on using it as a substrate in transformations such as:
Transfer Hydrogenation: The alcohol could serve as a hydrogen donor in transfer hydrogenation reactions, a greener alternative to using high-pressure hydrogen gas.
C-H Alkylation: Transition-metal-catalyzed reactions that use alcohols as alkylating agents are a growing area of green chemistry. mdpi.com this compound could potentially be used to install the 2-methyl-1-phenylbutyl group onto various nucleophiles, including heteroarenes. mdpi.com
Dehydration and Rearrangement: Acid-catalyzed dehydration could lead to various isomeric alkenes, which could serve as monomers or intermediates for further synthesis. The specific substitution pattern may lead to interesting and potentially selective rearrangement products.
Integration with Automated Synthesis and High-Throughput Screening
The discovery and optimization of synthetic routes and new applications for this compound can be dramatically accelerated by modern automation and screening technologies.
High-Throughput Screening (HTS): HTS can be employed to rapidly screen large libraries of catalysts (e.g., solid acids, enzymes) and reaction conditions (solvents, temperatures) to identify optimal parameters for the synthesis of this compound. gist.ac.kr Similarly, HTS can be used to evaluate the activity of its analogues in biological or material science applications. nih.gov
Automated Synthesis Platforms: Robotic systems can perform numerous reactions in parallel, enabling the rapid synthesis of a library of this compound analogues with diverse substitution patterns on the phenyl ring or modifications to the alkyl chain. This allows for a more systematic exploration of structure-property relationships. nih.gov
Computational Design and Prediction of Novel Analogues with Desired Properties
In silico methods are becoming indispensable tools in chemical research, allowing for the rational design of molecules and the prediction of their properties before synthesis.
Molecular Modeling: Computational studies, such as molecular dynamics simulations, can provide insights into the intermolecular interactions of this compound and its derivatives. nih.govacs.org This understanding is crucial for designing solvents with specific properties or predicting how analogues might interact with biological targets.
Property Prediction (ADME/Tox): For applications in pharmaceuticals or consumer products, computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of novel analogues. nih.govresearchgate.net This early-stage screening can help prioritize which derivatives are most promising for synthesis and experimental testing, saving significant time and resources.
Frontier Research in Stereochemical Control and Efficient Synthesis
As a chiral compound, controlling the stereochemistry of this compound is a key research frontier. While biocatalysis offers a direct route to enantiopure forms, advancements in asymmetric chemical synthesis are also critical.
Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective addition of organometallic reagents (e.g., sec-butyl Grignard or organozinc reagents) to benzaldehyde (B42025), or the asymmetric reduction of 2-methyl-1-phenyl-1-butanone, remains a significant goal.
Enzyme Cascades for Deracemization: Advanced, multi-enzyme cascades are being developed to convert racemic alcohols into single enantiomers of a desired product, such as a chiral amine. nih.gov A similar "deracemization" strategy, involving stereoinversion or stereoselective oxidation followed by asymmetric reduction, could provide an efficient route to enantiopure (R)- or (S)-2-Methyl-1-phenyl-1-butanol from an inexpensive racemic mixture.
The continued development in these research areas will undoubtedly unlock new applications and more sustainable production methods for this compound and its derivatives, solidifying its role as a valuable compound in the chemical industry.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-1-phenyl-1-butanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Common synthetic approaches include Grignard reactions (e.g., phenylmagnesium bromide reacting with 2-methylbutanal) or catalytic hydrogenation of α,β-unsaturated ketones. Reaction conditions such as temperature (e.g., 0–25°C for Grignard additions), solvent polarity (tetrahydrofuran vs. diethyl ether), and catalyst selection (e.g., Pd/C for hydrogenation) critically impact yield and purity. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate the product from byproducts like diarylalkanes .
Q. How can researchers optimize purification techniques for this compound to achieve high purity for biological studies?
- Methodological Answer : Recrystallization using ethanol/water mixtures or low-polarity solvents (e.g., hexane) is effective for removing hydrophobic impurities. Analytical techniques like gas chromatography (GC) or HPLC with UV detection (λ = 254 nm) should be employed to monitor purity (>98%). For trace impurities, preparative thin-layer chromatography (TLC) or high-vacuum distillation (boiling point ~233.9°C at 760 mmHg) may be required .
Advanced Research Questions
Q. What spectroscopic methods are most effective for characterizing the structure of this compound, and how can conflicting data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. The phenyl group’s aromatic protons (δ 7.2–7.4 ppm) and hydroxyl proton (δ 1.5–2.0 ppm, broad) are key identifiers.
- IR Spectroscopy : Confirm the alcohol group via O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]+ at m/z 165.128 (theoretical 164.24 g/mol).
- Data Contradictions : Cross-validate using X-ray crystallography (if crystalline) or compare with computational models (DFT-based NMR chemical shift predictions) .
Q. How does the stereochemistry of this compound influence its biological activity, and what experimental approaches can elucidate these effects?
- Methodological Answer :
- Stereochemical Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to produce enantiomers. Verify enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Biological Assays : Test enantiomers in enzyme inhibition studies (e.g., cytochrome P450 isoforms) or receptor-binding assays (e.g., GABA-A receptors). Dose-response curves (IC50 values) and molecular docking simulations can highlight stereospecific interactions.
- Contradictions : If activity varies unexpectedly, assess metabolic stability (e.g., liver microsome assays) to rule out rapid enantiomer interconversion .
Q. What strategies can address discrepancies in reported physicochemical properties (e.g., boiling point, logP) of this compound across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize measurement conditions (e.g., atmospheric pressure for boiling point determination).
- Computational Validation : Compare experimental logP values with predictions from software like ACD/Labs or ChemAxon.
- Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-peer-reviewed sources like Market Publishers reports) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
